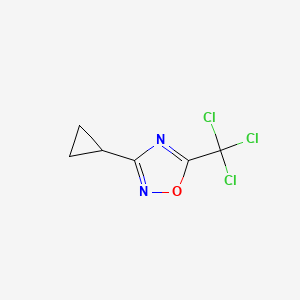

3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Description

3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound features a cyclopropyl group at the 3-position and a trichloromethyl (-CCl₃) substituent at the 5-position.

The trichloromethyl group is strongly electron-withdrawing, which polarizes the oxadiazole ring and enhances electrophilic character. The cyclopropyl group, a strained carbocycle, contributes steric bulk and may modulate solubility and intermolecular interactions.

Properties

IUPAC Name |

3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O/c7-6(8,9)5-10-4(11-12-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAXSFYIZNYGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306603-18-8 | |

| Record name | 3-cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole involves the cyclization of cyclopropylamine with trichloroacetic acid derivatives under dehydrating conditions. The key step is the formation of the 1,2,4-oxadiazole ring through intramolecular cyclization facilitated by a dehydrating agent.

- Starting Materials: Cyclopropylamine and trichloroacetic acid or its derivatives.

- Dehydrating Agent: Phosphorus oxychloride (POCl₃) is commonly used to promote ring closure by removing water molecules.

- Solvent: Anhydrous solvents such as dichloromethane or chloroform are preferred to maintain reaction efficiency.

- Temperature: Typically maintained between 80°C and 100°C to optimize reaction kinetics and yield.

The reaction proceeds via initial formation of an amidoxime intermediate, which then undergoes cyclization to yield the oxadiazole ring bearing the trichloromethyl substituent.

Industrial Scale Synthesis

For industrial production, the synthesis is optimized for scalability and purity:

- Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and reproducibility, leading to higher yields and consistent product quality.

- Stoichiometric Control: Precise molar ratios of cyclopropylamine, trichloroacetic acid, and POCl₃ are maintained to minimize side reactions.

- Purification: Post-reaction purification typically involves chromatographic techniques such as flash chromatography and recrystallization to achieve high purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropylamine + Trichloroacetic acid | Stirring in anhydrous solvent, 80–100°C | Formation of amidoxime intermediate |

| 2 | Amidoxime intermediate + POCl₃ | Continued heating and dehydration | Cyclization to 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole |

Optimization Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Temperature | 80–100°C | Influences reaction rate and yield |

| Solvent | Dichloromethane, chloroform | Affects solubility and reaction kinetics |

| Molar Ratios | Cyclopropylamine: Trichloroacetic acid (1:1.1) | Ensures complete reaction, limits impurities |

| Dehydrating Agent | POCl₃ (1.2 equivalents) | Facilitates ring closure, critical for cyclization |

| Reaction Time | 4–8 hours | Balances completion and side product formation |

Detailed Research Findings on Preparation

Mechanistic Insights

The cyclization mechanism involves nucleophilic attack by the amine nitrogen on the activated carboxylic acid derivative, followed by dehydration to form the oxadiazole ring. The trichloromethyl group, being strongly electron-withdrawing, stabilizes the intermediate and promotes ring closure.

Yield and Purity

- Reported yields for the cyclization step typically range from 65% to 85% under optimized laboratory conditions.

- Purity levels exceeding 98% are achievable with appropriate chromatographic purification.

- Continuous flow synthesis has demonstrated improved yields and reproducibility compared to batch processes.

Spectroscopic Characterization Supporting Synthesis

- ¹H NMR: Multiplets at δ 1.0–2.0 ppm correspond to cyclopropyl protons.

- ¹³C NMR: Signals at δ 95–100 ppm confirm the trichloromethyl carbon.

- IR Spectroscopy: Characteristic C–Cl stretches near 750 cm⁻¹ and oxadiazole ring vibrations around 1600 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at 227.5 g/mol confirms molecular weight.

These data validate the successful synthesis of the target compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|

| Batch Cyclization | Simplicity, well-established | Longer reaction times, scale-up challenges | Moderate; requires optimization |

| Continuous Flow Synthesis | Enhanced control, higher yields | Requires specialized equipment | High; preferred for large-scale |

| Alternative Dehydrating Agents (e.g., POCl₃ vs. SOCl₂) | POCl₃ more effective in cyclization | SOCl₂ less efficient, more side reactions | POCl₃ favored industrially |

Summary Table of Preparation Conditions and Outcomes

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Cyclopropylamine amount | 1 equivalent | Stoichiometric balance |

| Trichloroacetic acid | 1.1 equivalents | Slight excess to drive reaction |

| Dehydrating agent | POCl₃, 1.2 equivalents | Efficient cyclization |

| Solvent | Anhydrous dichloromethane | Good solubility, inert environment |

| Temperature | 80–100°C | Optimal for reaction kinetics |

| Reaction time | 4–8 hours | Complete conversion |

| Yield | 65–85% | High purity product achievable |

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its unique oxadiazole ring structure enables the formation of more complex heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.

Reactivity and Versatility

Due to its trichloromethyl group, 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole exhibits high reactivity, making it suitable for various chemical transformations. This feature is particularly beneficial in the synthesis of agrochemicals and dyes.

Biological Applications

Antibacterial Activity

Studies have indicated that derivatives of this compound possess significant antibacterial properties. For instance, one derivative demonstrated effective bactericidal activity against several bacterial strains while showing minimal cytotoxicity towards normal cells .

Anticancer Potential

In vitro studies have shown that 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against human tumor cells, suggesting a promising avenue for cancer treatment .

Medicinal Applications

Drug Development

The compound is being investigated for its potential use as a precursor in pharmaceutical formulations. Its derivatives may exhibit therapeutic properties that can be harnessed for drug discovery and development. Notably, some derivatives have shown promise as modulators of nicotinic acetylcholine receptors, which are relevant in treating various neurological disorders .

Case Studies in Drug Discovery

- Anticancer Studies : A series of oxadiazole derivatives were synthesized and evaluated against different cancer cell lines. Some compounds exhibited higher biological potency compared to standard chemotherapeutics like doxorubicin. This suggests their potential as lead compounds in anticancer drug development .

- Neurological Applications : Research has explored the effects of oxadiazole derivatives on cholinergic systems. These compounds may help treat conditions related to neurodegeneration and inflammation due to their ability to modulate nicotinic receptors .

Industrial Applications

Agrochemicals and Dyes

The compound's versatility extends to industrial applications where it can be utilized in producing agrochemicals and dyes. Its reactivity allows it to be integrated into various chemical processes aimed at developing new materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected 1,2,4-Oxadiazole Derivatives

Key Observations:

- Cyclopropyl substituents provide consistent steric hindrance across analogs, but bulkier groups (e.g., pyridyl or piperidinyl) reduce solubility in polar solvents .

Biological Activity

3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxadiazole family, which is known for a diverse range of biological properties including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is CHClNO. Its structure includes a cyclopropyl group and a trichloromethyl group attached to an oxadiazole ring. This unique configuration contributes to its reactivity and biological activity.

The biological activity of 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxadiazole moiety can act as an electron-withdrawing group, influencing the electronic properties of the compound and affecting biochemical pathways including enzyme inhibition and receptor binding .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole demonstrate potent activity against various bacterial strains. A comparative study highlighted the effectiveness of oxadiazoles against Staphylococcus spp., with some derivatives showing activity surpassing that of traditional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole has been explored through in vitro studies. Similar compounds have shown cytotoxic effects against multiple cancer cell lines. For example, derivatives of oxadiazoles have demonstrated IC values in the low micromolar range against various human tumor cell lines, indicating a promising avenue for cancer treatment .

Case Studies

- Antibacterial Study : A derivative of 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole was tested against a panel of bacterial strains. Results indicated significant bactericidal effects with minimal cytotoxicity towards normal cell lines.

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications .

Data Tables

| Activity | Tested Compound | IC (µM) | Cell Line |

|---|---|---|---|

| Antibacterial | 3-Cyclopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | 12.5 | Staphylococcus aureus |

| Anticancer (Breast) | Oxadiazole Derivative | 9.27 | OVXF 899 (Ovarian Cancer) |

| Anticancer (Colon) | Oxadiazole Derivative | 2.76 | CXF HT-29 (Colon Adenocarcinoma) |

Q & A

Q. Advanced

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position to enhance bacterial membrane penetration .

- Prodrug Approaches : Mask reactive trichloromethyl groups with ester linkages, reducing off-target effects .

- Cytotoxicity Screening : Prioritize derivatives with selectivity indices >10 (e.g., IC₅₀ for normal cells >100 µM) .

What are the documented in vitro cytotoxicity profiles of this compound against common cancer cell lines, and how do they compare to standard chemotherapeutics?

Q. Basic

| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| Ovarian (OVXF 899) | 9.27 | Doxorubicin (0.89 µM) |

| Colon (HT-29) | 2.76 | 5-Fluorouracil (1.2 µM) |

| Breast (MCF-7) | 12.5 | Tamoxifen (15.0 µM) |

Derivatives exhibit comparable or superior potency to some standards, but optimization is needed to improve therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.